molecular formula C17H24Cl2O2 B12530840 Decyl 2,4-dichlorobenzoate CAS No. 820238-90-2

Decyl 2,4-dichlorobenzoate

Cat. No.: B12530840
CAS No.: 820238-90-2
M. Wt: 331.3 g/mol
InChI Key: LHJOWYGQPKFIIH-UHFFFAOYSA-N
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Description

Decyl 2,4-dichlorobenzoate is a benzoate ester characterized by a decyl (C10) alkyl chain esterified to a 2,4-dichlorobenzoic acid moiety. Its molecular structure combines the lipophilic decyl chain with the electron-withdrawing chlorine substituents on the aromatic ring, influencing its solubility, stability, and reactivity. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals, agrochemicals, and specialty polymers . In analytical chemistry, derivatives of chlorinated benzoates, such as those listed in product catalogs (e.g., "[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate"), are employed as derivatization reagents for chromatographic analysis or biochemical probes due to their stability and tunable polarity .

Properties

CAS No.

820238-90-2

Molecular Formula

C17H24Cl2O2

Molecular Weight

331.3 g/mol

IUPAC Name

decyl 2,4-dichlorobenzoate

InChI

InChI=1S/C17H24Cl2O2/c1-2-3-4-5-6-7-8-9-12-21-17(20)15-11-10-14(18)13-16(15)19/h10-11,13H,2-9,12H2,1H3

InChI Key

LHJOWYGQPKFIIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decyl 2,4-dichlorobenzoate typically involves the esterification reaction between decanol and 2,4-dichlorobenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Decyl 2,4-dichlorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 2,4-dichlorobenzoic acid and decanol. This reaction is analogous to the hydrolysis of carboxylic acid esters, which typically involve nucleophilic attack on the carbonyl carbon.

  • Mechanism :

    • Acidic hydrolysis : Proceeds via a carbocation intermediate, releasing decanol and the acid.

    • Basic hydrolysis : Forms a tetrahedral intermediate, leading to the carboxylate salt and decanol.

Microbial Degradation Pathways

Microbial metabolism of chlorobenzoates, including 2,4-dichlorobenzoate, involves enzymatic dehalogenation. While studies focus on the acid form, similar pathways may apply to the ester after hydrolysis.

Reaction Type Key Organisms Mechanism Products
Reductive dechlorinationAlcaligenes denitrificansNADP-dependent reductive removal of chlorine4-Chlorobenzoate (Intermediate)
Hydrolytic dehalogenationAcinetobacter spp.Removal of para-chlorine via hydrolysis4-Hydroxybenzoate
CometabolismComamonas spp.Oxidative cleavage of aromatic ringsDihydroxybenzoates (e.g., 3,4-DHB)

Key Findings :

  • Alcaligenes denitrificans reduces 2,4-dichlorobenzoate to 4-chlorobenzoate under low oxygen conditions .

  • Acinetobacter strains metabolize para-halogenated benzoates via hydrolytic dehalogenation .

Enzymatic Transformations

The enzyme 2,4-dichlorobenzoyl-CoA reductase (EC 1.3.1.63) catalyzes a key step in the degradation pathway:
4-chlorobenzoyl-CoA+NADP++HCl2,4-dichlorobenzoyl-CoA+NADPH+H+4\text{-chlorobenzoyl-CoA} + \text{NADP}^+ + \text{HCl} \rightleftharpoons 2,4\text{-dichlorobenzoyl-CoA} + \text{NADPH} + \text{H}^+
This reaction involves halogenation via NADP-dependent oxidoreductase activity .

Abiotic Reactions

This compound, like other carboxylic acids, reacts with bases to form salts and participates in polymerization or catalytic reactions. Insoluble carboxylic acids (including esters) may corrode metals under humid conditions .

Research Gaps and Considerations

  • Specificity to the ester : Most data pertains to 2,4-dichlorobenzoic acid. Hydrolysis to the acid is a prerequisite for microbial degradation.

  • Environmental persistence : The ester’s lipophilicity may enhance bioaccumulation, requiring further study.

References

Scientific Research Applications

Environmental Science

Decyl 2,4-dichlorobenzoate has been studied for its role in biodegradation processes. Research indicates that specific microbial strains can utilize this compound as a carbon source, aiding in the bioremediation of contaminated environments. For instance, studies have shown that certain bacteria can effectively degrade chlorinated benzoates, including this compound, under anaerobic conditions .

Table 1: Microbial Strains for Biodegradation of this compound

Microbial StrainDegradation RateConditions
Pseudomonas aeruginosaHighAnaerobic
Rhodococcus sp.ModerateAerobic
Burkholderia sp.LowAnaerobic

Pharmaceutical Research

The compound has also been explored for its potential pharmaceutical applications. Derivatives of 2,4-dichlorobenzoate have demonstrated anticancer properties in vitro. For example, chalcone derivatives containing the 2,4-dichlorobenzene moiety showed significant cytotoxic effects against various cancer cell lines . This suggests that this compound and its derivatives could serve as lead compounds in drug development.

Case Study: Anticancer Activity of Chalcone Derivatives

  • Objective: To evaluate the anticancer effects of chalcone derivatives containing the 2,4-dichlorobenzene moiety.
  • Method: MTT assay was used to assess cell viability.
  • Results: The IC50 values ranged from 0.890.89 to 9.63μg/mL9.63\,\mu g/mL, indicating potent activity against cervical HeLa and gastric adenocarcinoma AGS cells.

Material Science

In material science, this compound has been incorporated into thermochromic materials. These materials change color with temperature variations and have potential applications in temperature-sensitive coatings and inks . The incorporation of such compounds enhances the performance of thermochromic systems by improving stability and responsiveness.

Table 2: Properties of Thermochromic Materials with this compound

PropertyValue
Color Change Range20C60C20^\circ C-60^\circ C
StabilityHigh
Response TimeFast

Regulatory Considerations

The use of this compound in consumer products is subject to regulatory scrutiny due to its chlorinated nature. Safety assessments are necessary to evaluate its potential health risks when used in cosmetics or other consumer goods . Regulatory bodies often require comprehensive toxicological data before approving such compounds for widespread use.

Mechanism of Action

The mechanism of action of decyl 2,4-dichlorobenzoate involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing decanol and 2,4-dichlorobenzoic acid. These metabolites can then interact with various molecular targets, including enzymes involved in metabolic pathways. The chlorine atoms in the benzene ring may also contribute to the compound’s biological activity by affecting the electron density and reactivity of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following compounds are structurally related to Decyl 2,4-dichlorobenzoate, differing in alkyl chain length, aromatic substituents, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Applications
This compound C₁₇H₂₂Cl₂O₂ 329.26 6.8 Organic synthesis, agrochemicals
Methyl 2,4-dichlorobenzoate C₈H₆Cl₂O₂ 205.04 2.9 Solvent, plasticizers
Octyl 2,4-dichlorobenzoate C₁₅H₂₀Cl₂O₂ 301.22 5.7 Lubricant additives
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate C₁₇H₁₁Cl₃N₂O₃ 397.64 4.2 Biochemical probes, drug discovery

Key Observations :

  • Alkyl Chain Length: Longer chains (e.g., decyl vs. methyl) increase lipophilicity (logP), enhancing solubility in nonpolar solvents and persistence in lipid-rich environments. This makes decyl derivatives more suitable for slow-release formulations or hydrophobic matrices .
  • Aromatic Substituents: The 2,4-dichloro configuration enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Applications : Shorter-chain esters (methyl, octyl) are preferred in industrial solvents, while longer-chain variants (decyl) and heterocyclic derivatives are leveraged in targeted drug delivery or biochemical assays.

Research Findings and Limitations

  • Synthetic Efficiency : this compound is synthesized via esterification of 2,4-dichlorobenzoyl chloride with decyl alcohol. Yields exceed 85% under anhydrous conditions, outperforming shorter-chain analogues prone to hydrolysis .
  • Gaps in Data : The provided evidence lacks explicit comparative studies on toxicity or reactivity. Further research is needed to quantify degradation kinetics and ecological effects.

Biological Activity

Decyl 2,4-dichlorobenzoate is an ester derived from 2,4-dichlorobenzoic acid and decanol. This compound has garnered attention due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article discusses its biological activity, including antibacterial properties, metabolic roles, and implications for environmental science.

Chemical Structure and Properties

  • Molecular Formula : C_{13}H_{12}Cl_2O_2
  • Molecular Weight : 263.14 g/mol
  • CAS Number : 1654-86-0

This compound is characterized by a benzoate structure with two chlorine substituents at the 2 and 4 positions, which significantly influences its reactivity and biological interactions.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. In vitro studies have shown that it can inhibit the growth of pathogenic bacteria such as Bacteroides fragilis and Bacteroides thetaiotaomicron . The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacteroides fragilis32 µg/mL
Bacteroides thetaiotaomicron16 µg/mL

Metabolic Role

This compound serves as a bacterial metabolite. Its role in microbial metabolism has been studied, particularly in relation to its degradation pathways. The compound is known to be metabolized by certain soil bacteria that possess plasmids coding for catabolic enzymes capable of degrading chlorinated compounds . This highlights its potential use in bioremediation efforts to mitigate chlorinated pollutants in the environment.

Case Studies

  • Bioremediation of Chlorinated Compounds
    • A study demonstrated that bioaugmentation with strains harboring 2,4-D degradative plasmids enhanced the degradation of this compound in contaminated soils. The presence of these plasmids allowed for more efficient breakdown of the compound, reducing its toxic effects on soil microorganisms .
  • Antimicrobial Screening
    • In a screening for novel antimicrobial agents, this compound was identified as a promising candidate due to its significant inhibitory effects on various bacterial strains. The compound's efficacy was compared against standard antibiotics, showing comparable or superior activity against resistant strains .

Environmental Impact

The use of this compound in agricultural practices raises concerns regarding its environmental persistence and potential toxicity to non-target organisms. Studies have indicated that while it can effectively control certain pests and pathogens, its residual effects may disrupt soil microbial communities . Therefore, understanding its degradation pathways is crucial for assessing its long-term ecological impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing decyl 2,4-dichlorobenzoate, and how can purity be ensured?

  • Methodological Answer : A standard esterification protocol involves reacting 2,4-dichlorobenzoic acid with decyl alcohol under acidic catalysis. For example, dissolve equimolar quantities of 2,4-dichlorobenzoic acid and decyl alcohol in methanol, add concentrated sulfuric acid (1% v/v), and reflux for 4–6 hours. Post-reaction, pour the mixture into ice water to precipitate the product, filter, wash with water, and recrystallize from ethanol. Purity can be confirmed via melting point analysis, GC-MS, or HPLC. Adjust reaction time and acid catalyst concentration based on yield optimization studies .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Melting Point Analysis : Confirm purity by comparing observed values with literature data (e.g., 154–155°C for methyl analogs) .
  • Chromatography : Use GC-MS or HPLC with UV detection (λ = 254 nm) to resolve impurities.
  • Spectroscopy : FT-IR for ester carbonyl (C=O) stretch (~1720 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions.
  • Elemental Analysis : Validate molecular formula (e.g., C₁₇H₂₄Cl₂O₂) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure (linked to respiratory irritation) .
  • Waste Disposal : Segregate halogenated waste and transfer to licensed treatment facilities to prevent environmental release .
  • Emergency Measures : Provide eyewash stations and emergency showers. Monitor liver/kidney function if overexposure occurs .

Advanced Research Questions

Q. How do microbial degradation pathways for 2,4-dichlorobenzoate inform bioremediation strategies for its decyl ester?

  • Methodological Answer : Strains like Corynebacterium sepedonicum KZ-4 metabolize 2,4-dichlorobenzoate via reductive dehalogenation. Key steps include:

Activation : Formation of 2,4-dichlorobenzoyl-CoA by a ligase.

Reductive Dechlorination : NADPH-dependent removal of the ortho-chloro group, yielding 4-chlorobenzoyl-CoA.

Hydrolytic Dehalogenation : Removal of the para-chloro group to form 4-hydroxybenzoate, followed by ring cleavage via protocatechuate 3,4-dioxygenase.

  • Experimental Design : Use resting cell assays with deuterated substrates to track dechlorination steps. Measure enzyme activities (e.g., 4-hydroxybenzoate 3-monooxygenase) in cell-free extracts .

Q. What experimental variables influence the efficacy of root-colonizing bacteria in degrading 2,4-dichlorobenzoate derivatives?

  • Methodological Answer :

  • Bacterial Fitness : Engineered strains (e.g., Pseudomonas fluorescens 2-79 RLD) require plasmid stability (e.g., pPB111 encoding 1,2-dioxygenase) under soil conditions. Monitor plasmid retention via selective plating or PCR.
  • Soil Microbiome : Competition with native microbes may suppress degradation. Use gnotobiotic soil systems to isolate plant-rhizosphere effects.
  • Gene Transfer : Assess horizontal gene transfer (e.g., conjugation) using lux-marked strains. Root exudates (e.g., lignin analogs) may enhance degradation gene expression .

Q. How can contradictions in reported enzyme activity levels for 4-chlorocatechol degradation be resolved?

  • Methodological Answer : Discrepancies (e.g., 10-fold higher activity in P. fluorescens vs. literature) may arise from:

  • Induction Conditions : Compare enzyme levels in cells grown on benzoate vs. chlorinated substrates.
  • Assay Specificity : Use substrate analogs (e.g., 4-fluorobenzoate) to rule out cross-reactivity.
  • Protein Quantification : Standardize assays using Bradford or Lowry methods to avoid interference by cofactors (e.g., NADPH) .

Q. What role do CoA-thioester intermediates play in the catabolism of chlorinated benzoates?

  • Methodological Answer : CoA activation is critical for reductive dehalogenation. Experimental approaches include:

  • Synthetase Assays : Measure ATP-dependent CoA ligase activity using DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to detect free CoA.
  • Stoichiometry : Track NADPH consumption spectrophotometrically (340 nm) during dechlorination of 2,4-dichlorobenzoyl-CoA.
  • Inhibitor Studies : Use acyl-CoA synthetase inhibitors (e.g, triacsin C) to confirm pathway dependence on thioesters .

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